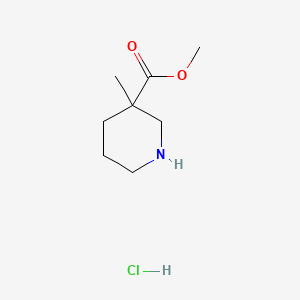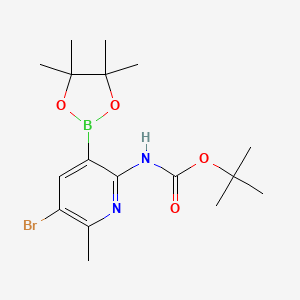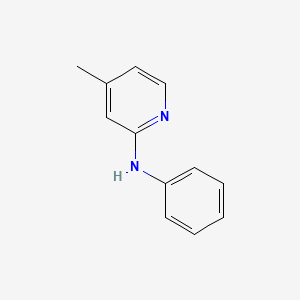
2-Anilino-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-4-methylpyridine is a chemical compound that has been used in various scientific studies and applications . It acts as a ligand and forms methoxo-bridged copper (II) complexes . It is also a highly selective inducible nitric oxide synthase inhibitor .
Synthesis Analysis
2-Anilino-4-methylpyridine has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate . A series of novel CDK4/HDACs inhibitors were designed and synthesized by incorporating the HDAC pharmacophores (hydroxylamine or o-diaminoaniline) into the basic structure of newly obtained 2-anilino-4-triazolpyrimidine based CDK4 inhibitors .Molecular Structure Analysis
The molecular structure of 2-Anilino-4-methylpyridine has been studied using X-ray diffraction (XRD) and other spectroscopic techniques . The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .Chemical Reactions Analysis
The chemical reactions involving 2-Anilino-4-methylpyridine have been studied. For example, it has been found that the trans tautomer of 2 (1H)-pyridinimine is more stable than the cis one .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Anilino-4-methylpyridine have been analyzed using various techniques . The thermal characteristics of the as-grown crystal were analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .Scientific Research Applications
Photoisomerization and Photodissociation Studies : Tseng et al. (2004) explored the photoisomerization and photodissociation of aniline and 4-methylpyridine, which are closely related to 2-Anilino-4-methylpyridine, demonstrating significant isomerization in ground electronic state aniline and 4-methylpyridine following photon excitation (Tseng et al., 2004).
Electrophoretic Separation Optimization : Wren (1991) investigated the optimization of pH in the electrophoretic separation of methylpyridines, which included the study of 4-methylpyridine, a compound similar to 2-Anilino-4-methylpyridine (Wren, 1991).
UV Spectra Analysis : Cumper and Singleton (1968) analyzed the ultraviolet spectra of aniline and various aminopyridines, including derivatives of 4-aminopyridine, in different solutions, providing insights into the effect of substitutions on electronic properties (Cumper & Singleton, 1968).
Electron Capture Induced Decompositions : Curtis et al. (1987) studied the electron capture induced decompositions and charge separation reactions of doubly charged ions formed from methylpyridines, including 4-methylpyridine, which is structurally related to 2-Anilino-4-methylpyridine (Curtis et al., 1987).
Synthesis of Derivatives : Yokoyama et al. (1975) described the synthesis of new derivatives of quinazolines using reactions involving aminopyridines, which may include compounds structurally similar to 2-Anilino-4-methylpyridine (Yokoyama et al., 1975).
Electrochemistry of Diruthenium Complexes : Kadish et al. (2006) investigated diruthenium complexes containing pyridyl-substituted 2-anilinopyridinate ligands, which directly relates to the study of 2-Anilino-4-methylpyridine (Kadish et al., 2006).
Corrosion Inhibition : Mert et al. (2014) explored the effect of 2-amino-4-methylpyridine on mild steel corrosion, which is an application of a compound closely related to 2-Anilino-4-methylpyridine (Mert et al., 2014).
CRF1 Receptor Ligands : Hartz et al. (2006) synthesized and evaluated a series of 2-anilino-3-phenylsulfonyl-6-methylpyridines as corticotropin-releasing factor receptor ligands, which involves compounds structurally similar to 2-Anilino-4-methylpyridine (Hartz et al., 2006).
Safety And Hazards
Future Directions
The future directions of research on 2-Anilino-4-methylpyridine could involve further exploration of its nonlinear optical (NLO) properties , as well as its potential as a potent inhibitor of inducible NO synthase activity . The development of new potent CDK2 inhibitors using 2-Anilino-4-methylpyridine as a base structure is also a promising direction .
properties
IUPAC Name |
4-methyl-N-phenylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVIBLXEOUTRMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-4-methylpyridine | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

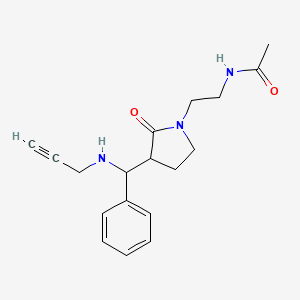
![3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B597726.png)
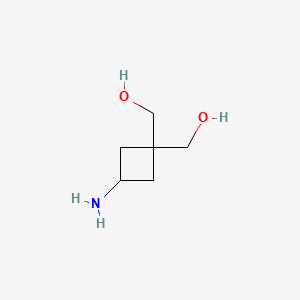
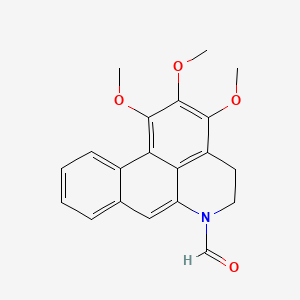
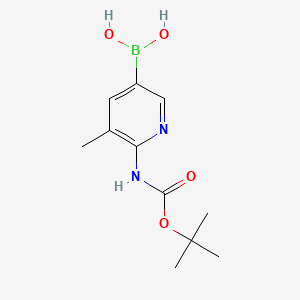
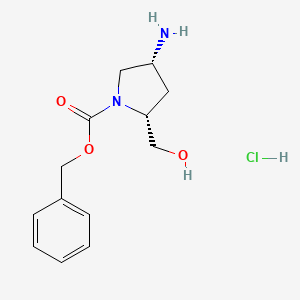
![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)
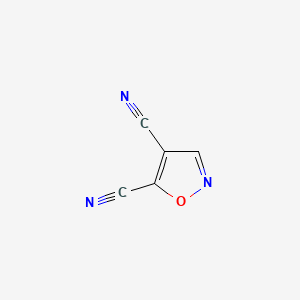
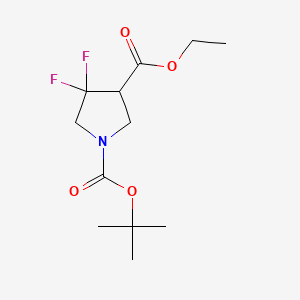
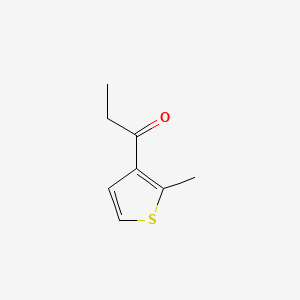

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)
